molecular formula C16H13ClN4 B560549 5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine

5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine

Katalognummer B560549
Molekulargewicht: 296.75 g/mol
InChI-Schlüssel: KHPCIHZXOGHCLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

PF-6260933 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of MAP4K4 in various biological processes.

    Medicine: Explored as a potential therapeutic agent for diseases related to abnormal kinase activity, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways

Wirkmechanismus

PF-6260933 exerts its effects by selectively inhibiting the activity of MAP4K4. This kinase is involved in various cellular processes, including inflammation, cell migration, and apoptosis. By inhibiting MAP4K4, PF-6260933 can modulate these processes, leading to potential therapeutic benefits. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PF-6260933 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of PF-6260933 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

PF-6260933 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a wide range of modified compounds with different functional groups .

Vergleich Mit ähnlichen Verbindungen

PF-6260933 is unique in its high selectivity and potency as a MAP4K4 inhibitor. Similar compounds include:

Eigenschaften

IUPAC Name

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCIHZXOGHCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine
Reactant of Route 6
5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine

Q & A

Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?

A: PF-06260933 acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, PF-06260933 disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with PF-06260933 could potentially improve insulin sensitivity [].

Q2: What is the evidence for the in vivo efficacy of PF-06260933 in preclinical models?

A: In a murine model of subarachnoid hemorrhage, administration of PF-06260933 led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that PF-06260933 could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, PF-06260933, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.

Q3: What are the potential applications of PF-06260933 based on its mechanism of action?

A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, PF-06260933 holds potential therapeutic value for:

  • Neurological disorders: Conditions involving blood-brain barrier damage, such as stroke, traumatic brain injury, and neurodegenerative diseases [].
  • Metabolic disorders: Notably type 2 diabetes, due to its potential to improve insulin sensitivity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.